![molecular formula C12H19N3O3 B592184 叔丁基 2-(羟甲基)-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-羧酸酯 CAS No. 1250996-70-3](/img/structure/B592184.png)

叔丁基 2-(羟甲基)-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

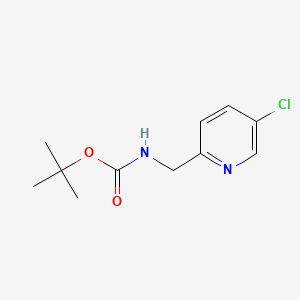

The compound is a derivative of imidazo[1,2-a]pyrazine . Imidazo[1,2-a]pyrazines are a class of compounds that have been studied for their anticancer activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as imidazo[1,2-a]pyrazines have been synthesized using iodine-catalyzed methods .科学研究应用

Anticancer Activity

The imidazo[1,2-a]pyrazine scaffold is a prominent feature in compounds with anticancer properties. Research has shown that derivatives synthesized through iodine-catalyzed methods exhibit significant anticancer activities . These compounds, including the tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives, have been evaluated against various cancer cell lines, showing promising results compared to standard drugs like Doxorubicin .

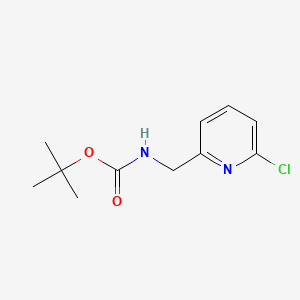

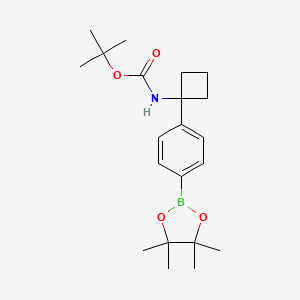

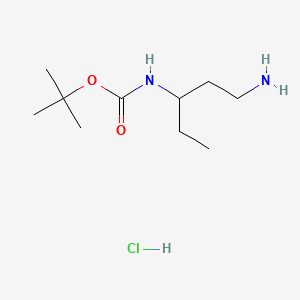

Enzymatic Kinetic Resolution

This compound can serve as an intermediate in the enzymatic kinetic resolution (EKR) process. EKR of similar tert-butyl carbamates has been successfully performed using lipase-catalyzed transesterification, leading to optically pure enantiomers . This process is crucial for producing chiral building blocks for further synthesis in pharmaceutical applications.

Synthesis of Fluorescent Derivatives

The tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives can undergo reactions to form fluorescent derivatives with potential applications in bioimaging and diagnostics . The photophysical properties of these derivatives make them suitable for studies requiring fluorescence-based detection.

Organochalcogenane Precursors

Compounds with the imidazo[1,2-a]pyrazine structure can be used as precursors for synthesizing organochalcogenanes, which are compounds containing selenium or tellurium . These have applications in medicinal chemistry due to their biological activities, such as enzyme inhibition.

Multicomponent Reactions (MCRs)

The tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives can be involved in MCRs, which are valued for their atom economy and ability to create complex molecular structures efficiently . MCRs are advantageous for synthesizing biologically active molecules in green chemistry.

Heterogeneous Antioxidants

While not directly related to the tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives, similar tert-butyl phenol-modified compounds have been studied for their antioxidative properties . These studies suggest potential applications of tert-butyl imidazo[1,2-a]pyrazine derivatives as antioxidants in various fields, including materials science.

Inhibitors of Cysteine Protease and Protein Tyrosine Phosphatase

Derivatives of tert-butyl imidazo[1,2-a]pyrazine have been investigated as inhibitors of cysteine protease and protein tyrosine phosphatase . These enzymes are therapeutic targets for diseases such as cancer and autoimmune disorders, making these derivatives valuable for drug development.

Poliovirus 3C Proteinase Inhibitors

Research into organochalcogenanes derived from tert-butyl imidazo[1,2-a]pyrazine compounds has shown potential for inhibiting poliovirus 3C proteinase . This application is particularly relevant for antiviral drug development, especially for diseases like poliomyelitis.

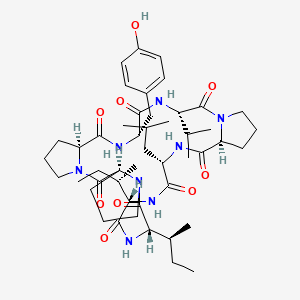

作用机制

Target of Action

It is known that imidazo[1,2-a]pyrazine derivatives have shown significant anti-cancer activities . Therefore, it can be inferred that the compound might target cancer cells.

Mode of Action

It is synthesized via an iodine-catalyzed method, involving a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide .

Biochemical Pathways

Given its potential anti-cancer activities, it can be inferred that it may interfere with the proliferation pathways of cancer cells .

Pharmacokinetics

The compound’s molecular weight is 2533 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound has shown significant anti-cancer activities against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell . This suggests that the compound may have a cytotoxic effect on these cells.

Action Environment

It is known that the compound is stored in a sealed, dry environment at 2-8°c , suggesting that it may be sensitive to moisture and temperature.

属性

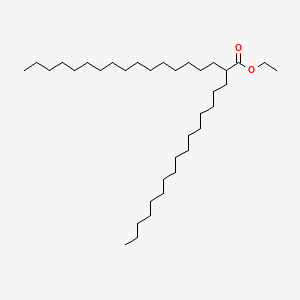

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEVOASWYWQEFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。